(2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or resources, it’s difficult to provide a detailed synthesis analysis.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amino groups might participate in acid-base reactions, the carbonyl group could be involved in nucleophilic addition reactions, and the carboxylic acid group could undergo reactions typical for carboxylic acids, such as esterification.Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the molecular structure. The presence of polar functional groups like -COOH and -NH2 suggests that the compound might be polar and could potentially form hydrogen bonds, affecting its solubility in different solvents.Scientific Research Applications
Synthesis and Structural Analysis
Facile Synthesis of Key Components : The amino acids (2S,3R)-3-amino-2-hydroxy-5-methyl-hexanoic acid (AHMHA) and (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA) have been stereoselectively prepared, showcasing the potential for synthesizing complex amino acid structures including the subject compound (Ishibuchi, Nagatani, Ishizuka, & Kunieda, 1992).
X-Ray Structure Determination : X-ray crystallographic analysis has been used for absolute stereochemistry determination of components in complex structures like bestatin, which includes amino acids similar to the one , demonstrating the utility of this approach in structural analysis (Nakamura, Suda, Takita, Aoyagi, & Umezawa, 1976).
Chemical Properties and Applications
Bioisoster Analysis : Investigations into hydroxy-1,2,5-oxadiazolyl moiety as a bioisoster of the carboxy function, relevant to the structure , show its potential in mimicking biochemical properties, particularly at GABA receptors (Lolli et al., 2006).
CO2 Capture and Activation : The reaction involving a similar compound to the one , (2S, 3R)-3-amino-2-hydroxybutanoic acid, in a Ag(I) supramolecular framework indicates the potential of such structures in capturing and activating CO2, highlighting their potential use in environmental applications (Sun et al., 2011).
Synthesis Routes Analysis : Comprehensive reviews of various synthesis routes for related compounds provide insights into potential cost-effective and commercially viable methods for synthesizing complex amino acids and derivatives (Huang Yibo, 2013).
Safety And Hazards
Without specific information, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken while handling it.
Future Directions
The future directions for research on this compound would depend on its potential applications. If it has medicinal properties, future research could focus on improving its efficacy, reducing side effects, or exploring new therapeutic uses.
properties
IUPAC Name |
(2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N6O7/c1-4(20)8(11(22)23)16-12(24)15-6(2-7(14)21)10-17-9(18-25-10)5(13)3-19/h4-6,8,19-20H,2-3,13H2,1H3,(H2,14,21)(H,22,23)(H2,15,16,24)/t4-,5+,6+,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOBENSCBRZVSP-LKXGYXEUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)NC(CC(=O)N)C1=NC(=NO1)C(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)N[C@@H](CC(=O)N)C1=NC(=NO1)[C@H](CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aurigene 1 | |
CAS RN |
1673534-76-3 | |
Record name | CA-170 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1673534763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CA-170 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/646MN6KQ16 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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